N-benzhydryl-N-methylthiophene-2-sulfonamide
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Overview
Description
N-benzhydryl-N-methylthiophene-2-sulfonamide: is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N-methylthiophene-2-sulfonamide typically involves the following steps:
Formation of Thiophene-2-sulfonyl Chloride: Thiophene-2-sulfonyl chloride is prepared by reacting thiophene with chlorosulfonic acid.
Nucleophilic Substitution Reaction: The thiophene-2-sulfonyl chloride is then reacted with N-benzhydryl-N-methylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzhydryl-N-methylthiophene-2-sulfonamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzhydryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted thiophenes and benzhydryl derivatives.
Scientific Research Applications
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, N-benzhydryl-N-methylthiophene-2-sulfonamide is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique structural features contribute to the development of high-performance materials with desirable electronic properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the benzhydryl and thiophene moieties can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-benzhydrylbenzamide: Shares the benzhydryl group but lacks the thiophene and sulfonamide functionalities.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the benzhydryl moiety.
N-methylthiophene-2-sulfonamide: Similar to N-benzhydryl-N-methylthiophene-2-sulfonamide but without the benzhydryl group.
Uniqueness: this compound is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzhydryl group enhances its hydrophobic interactions, while the thiophene ring contributes to its electronic properties. The sulfonamide group provides the compound with potential pharmacological activities, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-benzhydryl-N-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-19(23(20,21)17-13-8-14-22-17)18(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCLONEDWBLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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